2-tert-Butyl-4-hydroxyanisole
Overview
Description
2-tert-Butyl-4-hydroxyanisole is an organic compound known for its antioxidant properties. It is commonly used as a food additive and preservative to prevent the oxidation of fats and oils, thereby extending the shelf life of food products .
Mechanism of Action
Target of Action
2-tert-Butyl-4-hydroxyanisole, also known as 3-tert-Butyl-4-methoxyphenol, primarily targets free radicals in the body . It also acts as a phase II enzyme inducer , increasing levels of glutathione and glutathione-S-transferase .
Mode of Action
The compound’s mode of action is primarily through its antioxidative activity . The conjugated aromatic ring of this compound is able to stabilize free radicals, sequestering them . By acting as free radical scavengers, further free radical reactions are prevented .
Biochemical Pathways
The compound’s antioxidative activity affects the oxidative stress pathway . By increasing levels of glutathione and glutathione-S-transferase, it enhances the body’s ability to neutralize harmful free radicals . This can lead to a decrease in oxidative stress and potential damage to cells and tissues.
Result of Action
The primary result of the compound’s action is the reduction of oxidative stress in the body . This can help protect cells and tissues from damage caused by free radicals. In addition, it has been found to exert a strong inhibitory effect on the expression of both Cox2 and Tnfa mRNA , indicating potential anti-inflammatory effects.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used as a food additive, where its antioxidative properties can help prevent the rancidification of food . .
Preparation Methods
2-tert-Butyl-4-hydroxyanisole is synthesized from 4-methoxyphenol and isobutylene . The reaction involves the alkylation of 4-methoxyphenol with isobutylene in the presence of an acid catalyst. The industrial production of this compound follows a similar route, ensuring high purity and yield .
Chemical Reactions Analysis
2-tert-Butyl-4-hydroxyanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-tert-Butyl-4-hydroxyanisole has a wide range of applications in scientific research:
Chemistry: It is used as a standard antioxidant in various chemical reactions and processes.
Biology: It is studied for its effects on cellular oxidative stress and its potential role in preventing oxidative damage.
Medicine: It is used in the formulation of pharmaceuticals to enhance the stability of active ingredients.
Industry: It is used in the food industry as a preservative and in the cosmetics industry to prevent the oxidation of oils and fats in products
Comparison with Similar Compounds
2-tert-Butyl-4-hydroxyanisole is often compared with other antioxidants such as:
Butylated hydroxytoluene: Similar in function but differs in chemical structure.
Propyl gallate: Another phenolic antioxidant with different solubility properties.
Tert-butyl hydroquinone: Known for its strong antioxidant properties but with different applications.
These compounds share similar antioxidant properties but differ in their chemical structures, solubility, and specific applications, making this compound unique in its versatility and effectiveness .
Properties
IUPAC Name |
3-tert-butyl-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058963 | |
Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-32-4 | |
Record name | 2-tert-Butyl-4-hydroxyanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-4-hydroxyanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-BUTYL-4-HYDROXYANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A03IJ8ROOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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